molecular formula C9H5Br2FO2 B1413605 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid CAS No. 1807439-75-3

3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid

Cat. No.: B1413605
CAS No.: 1807439-75-3
M. Wt: 323.94 g/mol
InChI Key: KJBCGXISSNREJI-UHFFFAOYSA-N
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Description

3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid typically involves the bromination of 6-fluorocinnamic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as dichloromethane, at room temperature. The reaction proceeds via an electrophilic addition mechanism, where bromine adds across the double bond of the cinnamic acid derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 2,3-diamino-6-fluorocinnamic acid or 2,3-dithio-6-fluorocinnamic acid.

    Oxidation: Formation of 2,3-dibromo-6-fluorobenzoic acid.

    Reduction: Formation of 2,3-dibromo-6-fluorophenylpropanoic acid.

Scientific Research Applications

3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • 2,3-Dibromo-6-chlorocinnamic acid
  • 2,3-Dibromo-6-methylcinnamic acid
  • 2,3-Dibromo-6-nitrocinnamic acid

Comparison: 3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it more suitable for certain applications in research and industry .

Properties

CAS No.

1807439-75-3

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

3-(2,3-dibromo-6-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,(H,13,14)

InChI Key

KJBCGXISSNREJI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)C=CC(=O)O)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1F)C=CC(=O)O)Br)Br

Origin of Product

United States

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